molecular formula C3H6O2 B032897 3,3,3-trideuteriopropanoic acid CAS No. 55577-88-3

3,3,3-trideuteriopropanoic acid

Cat. No.: B032897
CAS No.: 55577-88-3
M. Wt: 77.1 g/mol
InChI Key: XBDQKXXYIPTUBI-FIBGUPNXSA-N
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Description

It has the molecular formula CD3CH2CO2H and a molecular weight of 77.10 g/mol . This compound is used extensively in scientific research due to its unique properties, which include the presence of deuterium atoms replacing hydrogen atoms at the 3-position.

Mechanism of Action

Target of Action

Propanoic acid-3,3,3-d3, also known as deuterated propionic acid, is a variant of propionic acid where three hydrogen atoms are replaced by deuterium . Propionic acid is known to have antimicrobial properties and is used as a food preservative . It is generally recognized as safe (GRAS) by the FDA .

Mode of Action

The mode of action of propionic acid and its deuterated variant involves interaction with microbial metabolic pathways. Propionic acid’s antibacterial and preservative activities stem from this metabolic pathway as the metabolic fate of propionates varies in different microorganisms, resulting in antimicrobial mechanisms of action that may revolve around differing propionate metabolites causing competition, inhibition, and/or interference .

Biochemical Pathways

Propionic acid and its deuterated variant are involved in various biochemical pathways. For instance, propionic acid is a key intermediate in the metabolism of carbohydrates and lipids. Additionally, it is also involved in the biosynthesis of amino acids .

Pharmacokinetics

Deuterium is a stable isotope of hydrogen that forms stronger bonds with carbon than hydrogen does, which can slow down metabolic processes and potentially increase the bioavailability of the compound .

Result of Action

The primary result of the action of Propanoic acid-3,3,3-d3 is its antimicrobial effect, which is utilized in its role as a food preservative. By interfering with the metabolic processes of microorganisms, it inhibits their growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid-3,3,3-d3 can be synthesized through various methods. One common approach involves the oxidation of 1-propanol using hydrogen peroxide as an oxidant, catalyzed by heteropolyoxometalates . This method is advantageous due to its high efficiency and mild reaction conditions. Another method involves the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen .

Industrial Production Methods

Industrial production of propanoic acid-3,3,3-d3 typically involves the use of stable isotope-labeled precursors. The process may include the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule. The production process is designed to achieve high isotopic purity and yield.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid-3,3,3-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl chlorides or bromides.

Scientific Research Applications

Propanoic acid-3,3,3-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid-3,3,3-d3 is unique due to the specific placement of deuterium atoms at the 3-position, which can significantly alter its physical and chemical properties compared to non-deuterated or differently deuterated analogs. This makes it particularly valuable in studies requiring precise isotopic labeling.

Properties

IUPAC Name

3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDQKXXYIPTUBI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440947
Record name Propanoic acid-3,3,3-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55577-88-3
Record name Propanoic acid-3,3,3-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55577-88-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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